molecular formula C28H44CuN12O8-2 B12395684 copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide

Cat. No.: B12395684
M. Wt: 740.3 g/mol
InChI Key: DIKUDQYQSJDKHU-UHFFFAOYSA-K
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Description

Copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide is a complex organic compound that contains copper and multiple amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds and the incorporation of copper ions. The general synthetic route includes:

    Peptide Synthesis: The amino acid residues are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Copper Incorporation: Copper ions are introduced into the peptide chain through complexation reactions, typically involving copper salts like copper sulfate or copper chloride.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis reactors and automated systems for copper incorporation. The use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, potentially altering the oxidation state of the metal.

    Substitution: The amino acid residues can undergo substitution reactions, particularly at the amino and carboxyl groups.

    Complexation: The compound can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

    Complexation: Ligands like ethylenediaminetetraacetic acid (EDTA) can be used to form complexes with the compound.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes, while substitution reactions could result in modified peptides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst for various organic reactions due to the presence of the copper center. It can also serve as a model compound for studying metal-peptide interactions.

Biology

In biological research, this compound can be used to study the role of copper in enzymatic reactions and protein folding. It may also be used in the development of copper-based drugs.

Medicine

In medicine, this compound has potential applications in the development of therapeutic agents, particularly for diseases related to copper metabolism. It may also be used in diagnostic imaging due to its metal content.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of this compound involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of the target molecules. The peptide chain can also interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide lies in its complex structure, which combines multiple amino acid residues with a copper center. This unique combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H44CuN12O8-2

Molecular Weight

740.3 g/mol

IUPAC Name

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide

InChI

InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3

InChI Key

DIKUDQYQSJDKHU-UHFFFAOYSA-K

Canonical SMILES

C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)O)[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Origin of Product

United States

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